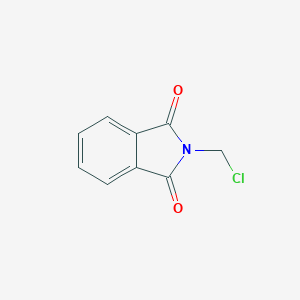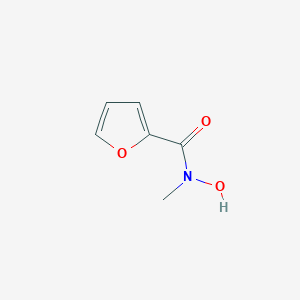
N-hydroxy-N-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-N-methylfuran-2-carboxamide (HMAF) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of furan-2-carboxylic acid and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-hydroxy-N-methylfuran-2-carboxamide is not yet fully understood, but studies have shown that it inhibits the activity of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit histone deacetylase (HDAC) activity, which is essential for cancer cell growth. HDAC inhibitors have been used as cancer therapeutics, and this compound has shown promising results in inhibiting HDAC activity. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotective effects, and anti-inflammatory effects. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In neurodegenerative diseases, oxidative stress plays a significant role in disease progression, and this compound has been shown to reduce oxidative stress in the brain, leading to neuroprotection. Inflammation is a significant contributor to various diseases, and this compound has been shown to have anti-inflammatory effects, reducing inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-hydroxy-N-methylfuran-2-carboxamide has several advantages for lab experiments, including its potential therapeutic applications and its ability to inhibit HDAC activity and COX-2 activity. However, this compound has some limitations, including its challenging synthesis, which can limit its availability for research purposes. Additionally, the mechanism of action of this compound is not yet fully understood, which can limit its use in certain research areas.
Orientations Futures
There are several future directions for research on N-hydroxy-N-methylfuran-2-carboxamide, including the development of new synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Future research should also focus on the development of this compound analogs to improve its potency and selectivity for specific targets. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various scientific research fields. Its ability to inhibit cancer cell growth, reduce oxidative stress in the brain, and reduce inflammation makes it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential limitations. Overall, this compound represents an exciting area of research that could lead to the development of new therapeutics for various diseases.
Méthodes De Synthèse
N-hydroxy-N-methylfuran-2-carboxamide can be synthesized using various methods, including the reaction of furan-2-carboxylic acid with hydroxylamine hydrochloride and sodium hydroxide. Another method involves the reaction of furan-2-carboxylic acid with methylamine and hydroxylamine hydrochloride. The synthesis of this compound is challenging, and researchers are continually developing new methods to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-hydroxy-N-methylfuran-2-carboxamide has shown potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain. Inflammation is a significant contributor to various diseases, and this compound has been shown to have anti-inflammatory effects, reducing inflammation in various tissues.
Propriétés
IUPAC Name |
N-hydroxy-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAHIEOWHDMBKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)
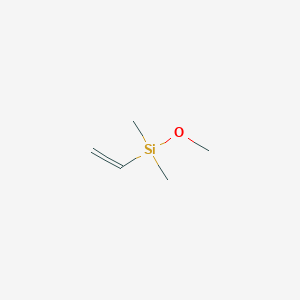
![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)


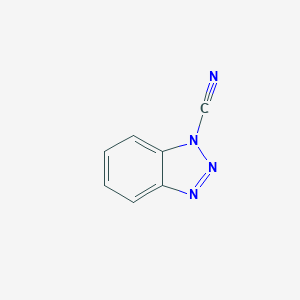
![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)
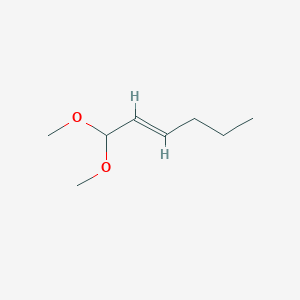



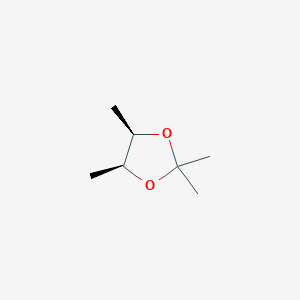
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
